2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide
Description
This compound features a bis-sulfanylhexyl linker connecting a 2,5-difluorophenylacetamide moiety to a 2-(2,5-difluoroanilino)-2-oxoethyl group. Its structural complexity arises from dual sulfanyl groups, fluorinated aromatic rings, and an amide backbone, which may enhance metabolic stability and target binding compared to simpler analogs.
Properties
IUPAC Name |
2-[6-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylhexylsulfanyl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F4N2O2S2/c23-15-5-7-17(25)19(11-15)27-21(29)13-31-9-3-1-2-4-10-32-14-22(30)28-20-12-16(24)6-8-18(20)26/h5-8,11-12H,1-4,9-10,13-14H2,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNUCTQZDWPSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)CSCCCCCCSCC(=O)NC2=C(C=CC(=C2)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F4N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Implications
Impact of Fluorination : Fluorine atoms in the target compound may reduce metabolic degradation compared to chlorinated (8t) or methylated (8u) analogs, as seen in other fluorinated pharmaceuticals .
Linker Flexibility : The hexyl chain in the target compound could improve membrane permeability relative to shorter-chain analogs like 8t, though excessive lipophilicity may hinder solubility .
Heterocyclic vs. Aliphatic Cores : The imidazoquinazolinyl analog’s rigid core contrasts with the target compound’s flexible design, highlighting a trade-off between target affinity and pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
